molecular formula C11H16ClN3S B2536818 (1S)-1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPAN-1-AMINE HYDROCHLORIDE CAS No. 1573547-63-3

(1S)-1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPAN-1-AMINE HYDROCHLORIDE

Cat. No.: B2536818
CAS No.: 1573547-63-3
M. Wt: 257.78
InChI Key: CNOZSQOAJJKVGE-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(1H-1,3-Benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride is a chiral benzimidazole derivative with a methylthio (-SMe) substituent on the propaneamine backbone. Its molecular formula is C₁₁H₁₅N₃S·HCl, and its molar mass is 257.78 g/mol (calculated from ). The compound features a benzimidazole core, a heterocyclic aromatic system known for its pharmacological relevance, including enzyme inhibition and receptor modulation . The (1S)-stereochemistry and methylthio group may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S.ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOZSQOAJJKVGE-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C1=NC2=CC=CC=C2N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S)-1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core, which is commonly associated with various biological activities. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄ClN₂S
  • Molecular Weight : 240.76 g/mol

The biological activity of this compound primarily stems from its interaction with specific molecular targets within cells. It is believed to act through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that play critical roles in cellular processes, thereby affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : It can influence various signaling pathways that are crucial for cell growth and differentiation.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (nM) Mechanism
MDA-MB-231 (Breast)23–33Inhibition of tubulin polymerization
MCF-7 (Breast)10–33Induction of apoptosis and cell cycle arrest

These findings suggest that the compound may serve as a potential therapeutic agent in treating breast cancer by targeting microtubule dynamics, which is critical for mitosis.

Case Studies

Several studies have investigated the biological activity of related compounds in the benzodiazole series, providing insights into their therapeutic potential:

  • Study on Tubulin Interaction : A study published in MDPI reported that compounds with similar structures inhibited tubulin polymerization, leading to cell cycle arrest in cancer cells. This was evidenced by flow cytometry and confocal microscopy analyses showing significant disruption in microtubule organization following treatment with these compounds .
  • Antitumor Activity in Vivo : Another research effort demonstrated the antitumor efficacy of benzodiazole derivatives in xenograft models. The results indicated that these compounds significantly reduced tumor growth and improved survival rates in treated mice compared to control groups .

Safety and Toxicity

While exploring the therapeutic potential, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that it may cause skin irritation and has harmful effects if ingested . Therefore, careful dosage and administration protocols must be established during clinical evaluations.

Scientific Research Applications

Antimicrobial Activity

Compounds containing benzodiazole moieties are often associated with antimicrobial properties. Research indicates that derivatives of benzodiazole exhibit activity against various bacterial strains and fungi. The specific compound may interact with microbial enzymes or cellular structures, inhibiting growth or causing cell death.

Anticancer Properties

Studies have suggested that benzodiazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Research indicates that similar compounds can provide protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of (1S)-1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride against various pathogens. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines showed that this compound could induce apoptosis through activation of caspase pathways. The findings suggest its potential development as a therapeutic agent for specific types of cancer.

Case Study 3: Neuroprotection in Animal Models

Animal model studies have indicated that administration of the compound results in reduced markers of oxidative stress in brain tissues. This suggests its potential use in developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Comparison with Similar Compounds

Key Observations :

  • Benzimidazole vs.
  • Methylthio vs. Sulfonyl : The methylthio group (-SMe) in the target compound is less polar than the sulfonyl (-SO₂Me) group in , suggesting higher lipophilicity and possible differences in blood-brain barrier penetration.
  • Chirality: The (1S)-configuration may confer stereoselective interactions absent in non-chiral analogs like RS 67333 .

Pharmacological and Functional Differences

Target Compound

Benzimidazole derivatives are associated with diverse biological activities, including proton pump inhibition (e.g., omeprazole analogs) and histamine receptor antagonism . The methylthio group may act as a metabolic soft spot, undergoing oxidation to sulfoxide or sulfone derivatives, which could alter activity .

3-(1H-Imidazol-2-yl)propan-1-amine Dihydrochloride

This imidazole derivative lacks the fused benzene ring, reducing aromatic interactions. Imidazole-based compounds often target fungal CYP51 (e.g., ketoconazole) or histamine receptors , but its shorter carbon chain may limit bioavailability .

3-(Methylsulfonyl)propan-1-amine Hydrochloride

Such compounds may act as hydrogen-bond acceptors in enzyme binding pockets (e.g., sulfonamide antibiotics) .

RS 67333 and RS 39604

These serotonin 5-HT₄ receptor agonists () feature complex substituents (e.g., methoxybenzyl groups) absent in the target compound, highlighting divergent therapeutic applications (gastroprokinetic vs.

Stability :

  • The benzimidazole core is stable under physiological pH, but the methylthio group is prone to oxidation, necessitating formulation adjustments to prevent degradation.
  • The sulfonyl analog’s higher oxidation state confers metabolic inertness but may reduce reactivity .

Q & A

Q. How can researchers address conflicting results in the literature regarding this compound’s efficacy?

  • Methodological Answer: Conduct a systematic review with PRISMA guidelines, focusing on methodological heterogeneity (e.g., assay types, cell lines). Perform meta-analysis using random-effects models to quantify effect sizes. Replicate key studies under standardized conditions (e.g., ATCC cell lines, controlled humidity/temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.